3-(3-Methylsulfonylaminophenyl)benzoic acid
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Overview
Description
3-(3-Methylsulfonylaminophenyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S. It is known for its unique chemical structure, which includes a benzoic acid moiety substituted with a methylsulfonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylsulfonylaminophenyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylsulfonylaminophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Methylsulfonylaminophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)benzoic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Methoxy-4-(3-methylsulfonylaminophenyl)benzoic acid: Contains an additional methoxy group, which can alter its chemical properties and reactivity.
Uniqueness
3-(3-Methylsulfonylaminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a methylsulfonylamino group makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBPPYWMFDOEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475011 |
Source
|
Record name | AGN-PC-00J2SR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916059-50-2 |
Source
|
Record name | AGN-PC-00J2SR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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